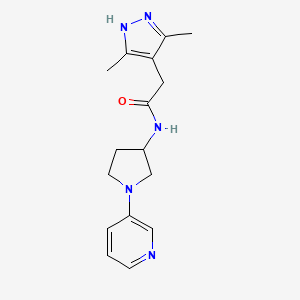![molecular formula C17H13Cl2N3OS B7450357 N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B7450357.png)
N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide, also known as DTA-1, is a small molecule drug that has shown promising results in scientific research applications.
Wirkmechanismus
N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide binds to the glucocorticoid-induced TNFR-related protein (GITR), which is expressed on the surface of T cells. This binding activates the CD8+ T cells, leading to their proliferation and production of cytokines. This immune response is important for the body's ability to recognize and destroy cancer cells and other foreign invaders.
Biochemical and Physiological Effects:
This compound has been shown to increase the production of cytokines, such as interferon-gamma and interleukin-2, which are important for the immune response. It has also been shown to increase the proliferation of CD8+ T cells and decrease the number of regulatory T cells, which can suppress the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide has several advantages for lab experiments, including its small size and ease of synthesis. However, it also has some limitations, such as its low solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide research, including its potential use in combination with other cancer immunotherapies, such as checkpoint inhibitors. It could also be studied for its potential use in treating other autoimmune diseases, such as lupus and type 1 diabetes. Additionally, further studies could be done to optimize the synthesis method and improve the drug's solubility and toxicity profile.
In conclusion, this compound is a promising small molecule drug that has shown potential for use in cancer immunotherapy and treating autoimmune diseases. Its mechanism of action involves binding to GITR and activating CD8+ T cells. While it has some limitations for lab experiments, there are several future directions for research to optimize its use and potential benefits.
Synthesemethoden
N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide can be synthesized using a multistep process, starting with the reaction of 2,6-dichloroaniline with thiourea to form 5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-methylphenylacetyl chloride in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide has been extensively studied for its potential use in cancer immunotherapy. It has been shown to activate CD8+ T cells, which are important for the immune system's ability to recognize and destroy cancer cells. This compound has also been studied for its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c1-10-5-2-3-6-11(10)9-14(23)20-17-22-21-16(24-17)15-12(18)7-4-8-13(15)19/h2-8H,9H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTYWDRAXAGWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=NN=C(S2)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B7450274.png)
![3-(5-ethoxypyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7450277.png)

![2-methyl-N-[1-[2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]piperidin-4-yl]furan-3-carboxamide](/img/structure/B7450290.png)
![5-[3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl]-1H-pyridin-2-one](/img/structure/B7450298.png)
![2-[2-[1-(aminomethyl)cyclobutyl]piperidine-1-carbonyl]-1H-pyridin-4-one](/img/structure/B7450299.png)
![4-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7450319.png)
![2-methyl-N-[[6-(2-methylpropyl)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazolin-6-amine](/img/structure/B7450326.png)
![N-[2-(2-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide](/img/structure/B7450333.png)
![2-[[3-[(2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]phenyl]methylsulfanyl]acetic acid](/img/structure/B7450346.png)
![3-[(2,6-dichlorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7450347.png)



